N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide
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Overview
Description
N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a dimethylbutanone moiety, and a methylbenzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide typically involves the reaction of 4-chlorophenylacetic acid with 2,2-dimethyl-3-oxobutanoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3,5-dimethyl-1-adamantanecarboxamide
- N-(4-Chlorophenyl)-2-methylbenzamide
- N-(4-Chlorophenyl)-3,3-dimethylbutanamide
Uniqueness
N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
644979-99-7 |
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Molecular Formula |
C20H22ClNO2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H22ClNO2/c1-13-7-5-6-8-16(13)19(24)22-18(20(2,3)4)17(23)14-9-11-15(21)12-10-14/h5-12,18H,1-4H3,(H,22,24) |
InChI Key |
RAEVVMMYRDIBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)C(C)(C)C |
Origin of Product |
United States |
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